molecular formula C13H20Cl2N2O B2895788 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride CAS No. 1286274-07-4

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride

Cat. No.: B2895788
CAS No.: 1286274-07-4
M. Wt: 291.22
InChI Key: PTCFOTCJTBPOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of an aminopiperidine ring and a phenylethanone moiety, making it a valuable building block in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This pathway is involved in many cellular processes, including inflammation, immunity, cell survival, and proliferation.

Mode of Action

The compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa-B signaling pathway.

Biochemical Pathways

By inhibiting IKKb, this compound affects the NF-kappa-B signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. Downstream effects of this modulation can include reduced inflammation and altered immune response.

Result of Action

The inhibition of IKKb by this compound leads to the modulation of the NF-kappa-B signaling pathway . This can result in a decrease in inflammation and changes in immune response at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride typically involves the reaction of 4-aminopiperidine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is unique due to its specific combination of an aminopiperidine ring and a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-phenylethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFOTCJTBPOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.